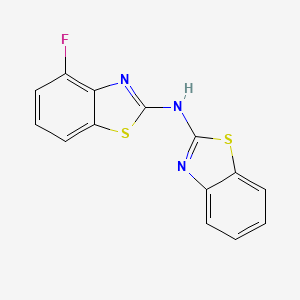

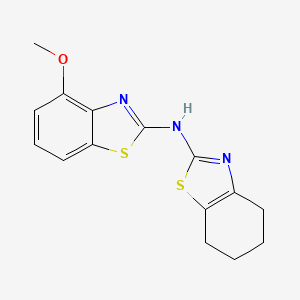

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

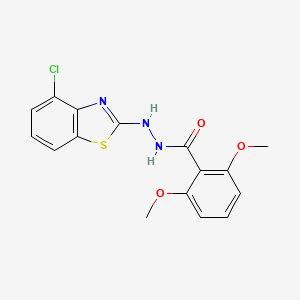

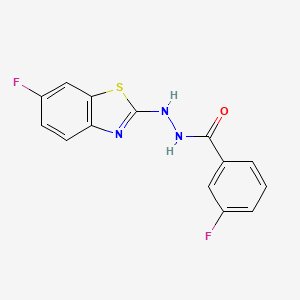

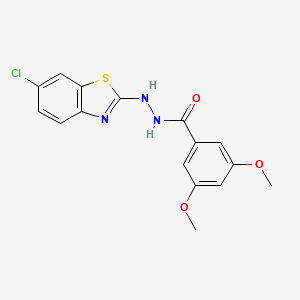

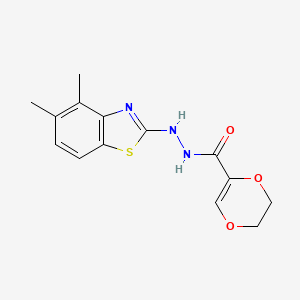

The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

Benzothiazole derivatives often crystallize with two independent but similar amino tautomers in the asymmetric units . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Applications De Recherche Scientifique

Antibacterial Activity

Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine, have been found to have significant antibacterial activity . For instance, they have been used in the synthesis of Cu(II) and Hg(II) complexes, which have shown promising antibacterial properties against Staphylococcus Epidermidis, Staphylococcus aureus, E. Coli, and Citrobacter Freundii .

Anti-Cancer Properties

Many benzothiazoles, including N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine, are used in medicine for their anti-cancer properties . They have been found to exhibit selective cytotoxicity against tumorigenic cell lines .

Anti-Inflammatory Properties

Benzothiazole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Parasitic Properties

Benzothiazoles have been investigated for their anti-parasitic properties . They could potentially be used in the treatment of parasitic infections.

Anti-Viral Properties

Benzothiazoles, including N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine, have been found to have anti-viral properties . They could potentially be used in the treatment of viral infections.

Inhibition of Ubiquitin Ligase

N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase . This could potentially be used in the treatment of diseases related to protein degradation.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favorable pharmacokinetic profile .

Result of Action

Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of the cell wall of mycobacterium tuberculosis, leading to its death .

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEVVKXCTRWNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)

![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500315.png)

![N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6500363.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)

![4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B6500374.png)

![ethyl 5-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B6500379.png)